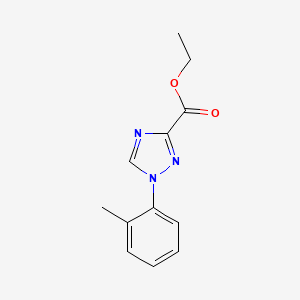
Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate
説明
Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate (CAS No: 1245646-71-2) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a triazole ring and an ethyl ester, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is C12H13N3O2, with a molecular weight of approximately 231.25 g/mol .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties, primarily due to their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi. This compound has shown promising antifungal activity against various fungal strains. In vitro studies have indicated that compounds within this class can effectively inhibit growth in species such as Candida albicans and Aspergillus fumigatus.
Case Study: Antifungal Efficacy
A study evaluating the antifungal properties of triazole derivatives reported that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating significant antifungal potential .
Antibacterial Activity
Research has also highlighted the antibacterial properties of triazole compounds. This compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with MIC values ranging from 16 to 32 µg/mL.
Comparative Analysis of Antibacterial Efficacy
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 16 | 32 |
| Standard Antibiotic (e.g., Ampicillin) | 8 | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored through various cytotoxicity assays. In studies involving leukemia cell lines, this compound exhibited dose-dependent cytotoxic effects.
Cytotoxicity Study Results
In a recent study assessing cytotoxic effects on acute lymphoblastic leukemia cells:
- Compound Concentration : The compound was tested at concentrations of 10 µM to 100 µM.
- Results : A significant reduction in cell viability was observed at higher concentrations (50% inhibition at 50 µM), suggesting its potential as an anticancer agent .
The biological activities of this compound are attributed to its structural features that allow it to interact with biological targets effectively. Its triazole moiety can form hydrogen bonds with active sites in enzymes and receptors, leading to inhibition or modulation of their activity.
特性
IUPAC Name |
ethyl 1-(2-methylphenyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGBYYXSWIIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745204 | |
| Record name | Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-71-2 | |
| Record name | Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















